4-Pyridin-3-yl-benzoic acid
Overview
Description
4-Pyridin-3-yl-benzoic acid is a chemical compound with the molecular formula C12H9NO2 and a molecular weight of 199.21 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 4-Pyridin-3-yl-benzoic acid or its derivatives has been reported in several studies . For instance, one study described the hydrothermal synthesis of metal complexes using a similar compound, 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid . Another study reported the synthesis of N-[2(3,4)-aminophenyl]-4-({4-methyl-3-[4-(pyridin-3-yl)]}-benzamides from the corresponding substituted benzoic acid .Molecular Structure Analysis
The molecular structure of 4-Pyridin-3-yl-benzoic acid consists of a pyridine ring linked to a benzoic acid fragment . The crystal structure of a similar compound, 4-(3-(pyridin-3-yl)ureido)benzoic acid, has been elucidated, showing a non-coplanar structure .Chemical Reactions Analysis
4-Pyridin-3-yl-benzoic acid has been used in the formation of metal-organic frameworks (MOFs) for the adsorption of halogenated volatile organic compounds (VOCs), iodine, carbon dioxide (CO2), and hydrogen . The MOFs showed robustness to cycling through sorption/desorption processes .Physical And Chemical Properties Analysis
4-Pyridin-3-yl-benzoic acid is a solid substance at room temperature . It has a molecular weight of 199.21 .Scientific Research Applications
Luminescence and Magnetism in Coordination Polymers
The coordination polymers synthesized from 3-pyridin-3-yl-benzoic acid and lanthanide nitrates exhibit unique luminescent and magnetic properties. In these polymers, different lanthanide ion centers contribute to their luminescent characteristics, such as the emission of red and green luminescence in specific complexes. Additionally, the magnetic analysis suggests antiferromagnetic character in some complexes, highlighting their potential in magnetic materials research (Hou et al., 2013).
Solvatochromism in Metal-Organic Frameworks
The use of 4-(pyridin-4-yl)benzoic acid in metal-coordination networks leads to solvatochromic metal-organic frameworks (MOFs). These MOFs display water-induced phase transformations and exhibit a range of colors depending on the solvent, demonstrating significant potential for applications in solvatochromism and phase transition studies (Mehlana et al., 2012).
Novel Complex Architectures
The synthesis of novel coordination polymers using 4-(5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl) benzoic acid results in various architectures. These polymers demonstrate the versatile coordination abilities of the ligand and possess unique properties like antiferromagnetic interactions and luminescence, making them interesting for materials science research (Du et al., 2016).
Ligand Binding Modes in Cytochrome P450
Investigating the binding modes of 4-(Pyridin-3-yl)-benzoic acid in cytochrome P450 monooxygenases provides insights into enzyme-substrate interactions. These studies are significant for understanding enzyme catalysis and drug design, as they explore the variations in UV-vis spectral responses induced by different substrates (Podgorski et al., 2020).
Condensation Mechanisms in Organic Synthesis
4-Pyridinecarboxaldehyde and aminobenzoic acids undergo condensation reactions, with 4-(pyridine-3-yl-methylene amino) benzoic acid being a notable product. Studying these mechanisms enhances understanding in organic synthesis, particularly in the formation of novel compounds (Arsene et al., 2022).
Multi-Stimuli-Responsive Properties
Compounds derived from 4-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-ylmethyl)-benzamides and 4-pyridin-3-yl-benzoic acid demonstrate aggregation-enhanced emission and multi-stimuli-responsive properties. These properties are critical in the development of responsive materials for various applications (Srivastava et al., 2017).
Safety And Hazards
properties
IUPAC Name |
4-pyridin-3-ylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-12(15)10-5-3-9(4-6-10)11-2-1-7-13-8-11/h1-8H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUKEVKPDRXPAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363918 | |
Record name | 4-Pyridin-3-yl-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyridin-3-yl-benzoic acid | |
CAS RN |
4385-75-5 | |
Record name | 4-Pyridin-3-yl-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Pyridin-3-ylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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